Dnca

Description

BenchChem offers high-quality Dnca suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dnca including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H82N4O4 |

|---|---|

Molecular Weight |

743.2 g/mol |

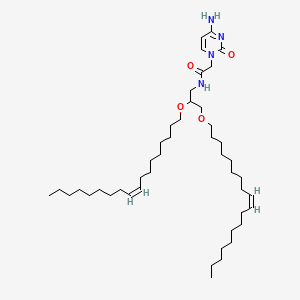

IUPAC Name |

2-(4-amino-2-oxopyrimidin-1-yl)-N-[2,3-bis[(Z)-octadec-9-enoxy]propyl]acetamide |

InChI |

InChI=1S/C45H82N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-52-41-42(39-47-44(50)40-49-36-35-43(46)48-45(49)51)53-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36,42H,3-16,21-34,37-41H2,1-2H3,(H,47,50)(H2,46,48,51)/b19-17-,20-18- |

InChI Key |

YFNQKYRJAJXRSL-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of DNCA Lipid in Enhancing Lipid Nanoparticle-Mediated Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including siRNA and mRNA. The composition of these LNPs is critical to their efficacy, governing their stability, biodistribution, and ability to deliver their cargo into the cytoplasm of target cells. While the roles of ionizable cationic lipids, PEGylated lipids, and cholesterol are relatively well-understood, the contribution of neutral helper lipids to the overall performance of LNPs is an area of active investigation. This technical guide focuses on the neutral lipid DNCA (4-amino-N-[2,3-bis[(9Z)-9-octadecen-1-yloxy]propyl]-2-oxo-1(2H)-pyrimidineacetamide) and its mechanism of action within LNPs. Through a detailed examination of its role in formulation, and its impact on therapeutic delivery, this document provides a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: The Role of Neutral Lipids in LNP Function

While ionizable lipids are the primary drivers of endosomal escape, neutral helper lipids like DNCA are crucial for the structural integrity and fusogenic properties of LNPs. The prevailing model for LNP-mediated delivery involves the following steps:

-

Encapsulation: During formulation, the ionizable lipid, which is positively charged at a low pH, electrostatically interacts with the negatively charged nucleic acid cargo, leading to encapsulation.

-

Circulation and Uptake: Once in circulation at physiological pH (~7.4), the ionizable lipid becomes nearly neutral, reducing toxicity. The LNP is taken up by cells, often via receptor-mediated endocytosis.

-

Endosomal Escape: Inside the endosome, the pH drops, leading to the protonation of the ionizable lipid. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane. It is hypothesized that neutral helper lipids, such as DNCA, contribute to the destabilization of the endosomal membrane, promoting the release of the cargo into the cytoplasm. This may occur through the formation of non-bilayer lipid phases that disrupt the membrane integrity.

The cytidinyl headgroup of DNCA may also participate in hydrogen bonding interactions with the encapsulated cargo, further stabilizing the nanoparticle structure.

Quantitative Data Summary

The following tables summarize quantitative data from a study by Yu et al. (2022) which utilized DNCA in an LNP formulation for the delivery of cyclic di-GMP (cdG), a STING agonist for cancer immunotherapy.[1]

Table 1: Physicochemical Properties of cdG/LNP Formulations [1]

| Formulation | Molar Ratio (DNCA:CLD:Chol:DSPE-PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) |

| a | 40:10:48:2 | 120.3 ± 4.5 | 0.21 ± 0.02 | -25.3 ± 5.1 | 85.2 | 4.8 |

| b | 30:20:48:2 | 115.7 ± 6.2 | 0.18 ± 0.03 | -18.7 ± 6.5 | 90.1 | 5.2 |

| c (Mix) | 20:30:48:2 | 109.5 ± 5.8 | 0.15 ± 0.01 | -9.37 ± 7.23 | 94.5 | 5.7 |

CLD: Cationic Lipid, Chol: Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: In Vitro Cytokine Induction in RAW-Lucia ISG Cells (24h) [1]

| Treatment (cdG concentration) | IFN-β (pg/mL) | CXCL10 (pg/mL) |

| PBS | Not Detected | Not Detected |

| Free cdG (500 nM) | 150 ± 25 | 200 ± 30 |

| cdG/Mix (500 nM) | 1250 ± 110 | 1800 ± 150 |

Table 3: In Vivo Tumor Growth Inhibition in EO771 Murine Breast Cancer Model [1]

| Treatment Group (n=7) | Tumor Volume at Day 21 (mm³) | Survival Rate at Day 40 (%) |

| PBS | 1800 ± 250 | 0 |

| Free cdG (10 µg) | 1200 ± 180 | 14 |

| cdG/Mix (10 µg) | 400 ± 90 | 43 |

Experimental Protocols

LNP Formulation Protocol (Ethanol Injection Method)

This protocol is based on the methodology described by Yu et al. (2022).[1]

-

Lipid Stock Solution Preparation: Dissolve DNCA, cationic lipid (CLD), cholesterol, and DSPE-PEG in ethanol at the desired molar ratio to achieve a final total lipid concentration of 10 mM.

-

Aqueous Phase Preparation: Dissolve the therapeutic cargo (e.g., cyclic di-GMP) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Nanoparticle Formation: Rapidly inject the ethanolic lipid solution into the aqueous cargo solution with vigorous stirring. The typical volume ratio of ethanol to aqueous phase is 1:3.

-

Dialysis and Concentration: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) for 24 hours to remove ethanol and unencapsulated cargo. The LNP solution can be concentrated using centrifugal filter units if necessary.

In Vitro Gene Silencing Assay (for siRNA delivery)

-

Cell Culture: Plate target cells (e.g., cancer cell line expressing a reporter gene like GFP) in 24-well plates and culture overnight.

-

LNP Treatment: Dilute the siRNA-loaded LNPs in cell culture medium to the desired concentrations. Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Analysis: Assess gene silencing by measuring the expression of the target protein (e.g., GFP fluorescence) using flow cytometry or a plate reader.

In Vivo Tumor Model Evaluation

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of immunocompetent mice.

-

Treatment Administration: Once tumors reach a palpable size, administer the LNP-formulated therapeutic agent (e.g., intratumorally or intravenously).

-

Tumor Growth Monitoring: Measure tumor volume using calipers every few days.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histological analysis, immune cell infiltration by flow cytometry).

Visualizations

Signaling Pathway: STING Activation by cdG/DNCA-LNP

Caption: STING activation by cdG delivered via DNCA-LNPs.

Experimental Workflow: LNP Formulation and Characterization

Caption: Workflow for DNCA-LNP formulation and characterization.

Logical Relationship: Components of a DNCA-LNP Formulation

Caption: Key components and their roles in a DNCA-LNP.

References

An In-depth Technical Guide on the Role of Neutral Lipids, such as DNCA, in mRNA Delivery

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lipid nanoparticles (LNPs) have become the leading platform for delivering messenger RNA (mRNA) therapeutics, a success largely attributable to the synergistic function of their lipid components. While ionizable lipids are critical for mRNA encapsulation and endosomal escape, neutral helper lipids play an indispensable role in particle stability, fusogenicity, and overall delivery efficiency. This technical guide provides a detailed examination of the functions of common neutral lipids, such as DSPC and DOPE, and introduces Dodecanoyl-N,N-dimethyl-2-aminopropane (DNCA) as a specialized lipid with a unique, proposed mechanism of action. The guide includes a summary of quantitative data, detailed experimental protocols for LNP formulation and characterization, and visualizations of key pathways and workflows to support researchers in the field of nucleic acid delivery.

The Core Components of Lipid Nanoparticles

Lipid nanoparticles are complex, multi-component systems designed to protect and deliver nucleic acid payloads to target cells. A typical LNP formulation consists of four primary lipid types, each with a distinct function:

-

Ionizable Cationic Lipid: This is arguably the most critical component. At a low pH (during formulation), these lipids are positively charged, enabling them to complex with the negatively charged phosphate backbone of mRNA.[1][2] Upon returning to physiological pH (~7.4), they become neutral, reducing toxicity.[2] Once inside the acidic environment of the endosome, they regain their positive charge, which is crucial for disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm.[3][4]

-

Neutral "Helper" Lipid: These lipids, such as phospholipids, contribute to the structural integrity of the nanoparticle.[5] They can influence the overall shape and phase behavior of the lipid bilayer, which in turn affects particle stability and the ability to fuse with the endosomal membrane.[6]

-

Cholesterol: As a structural lipid, cholesterol modulates the fluidity and rigidity of the lipid bilayer. It fills the gaps between the other lipid molecules, enhancing particle stability and regulating permeability.[5]

-

PEGylated Lipid (PEG-Lipid): This lipid consists of a polyethylene glycol (PEG) polymer attached to a lipid anchor. It forms a hydrophilic corona on the surface of the LNP, which prevents particle aggregation and reduces opsonization (binding by plasma proteins), thereby prolonging circulation time in the body.[4]

The precise molar ratio of these components is a critical parameter that influences the LNP's size, stability, encapsulation efficiency, and in vivo performance.[6]

The Established Roles of Common Neutral Helper Lipids

The choice of the neutral helper lipid significantly impacts the biological activity of the LNP. The two most common helper lipids used in LNP formulations are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). Their distinct molecular geometries dictate their function within the nanoparticle.

-

DSPC (Distearoylphosphatidylcholine): DSPC has a cylindrical shape due to its large phosphocholine headgroup and two saturated stearoyl tails. This geometry favors the formation of stable, flat bilayer structures (lamellar phase), which imparts high structural integrity to the LNP.[7] This stability is crucial for preventing mRNA leakage during circulation.

-

DOPE (Dioleoylphosphatidylethanolamine): In contrast, DOPE has a smaller phosphoethanolamine headgroup relative to its two unsaturated oleoyl tails, giving it a conical shape. This geometry promotes the formation of a curved, non-bilayer structure known as the inverted hexagonal (HII) phase.[6] This phase is inherently fusogenic and is believed to facilitate the disruption of the endosomal membrane, aiding in the release of mRNA into the cytoplasm.[7]

The selection between DSPC, DOPE, or other phospholipids allows for the fine-tuning of LNP properties, balancing structural stability with the need for efficient endosomal escape.[7][8]

DNCA: A Specialized "Nucleo Base Lipid"

While most neutral lipids serve a structural or fusogenic role, a class of lipids known as "nucleo base lipids" has been proposed to interact more directly with the nucleic acid cargo. Dodecanoyl-N,N-dimethyl-2-aminopropane (DNCA), also known as DDAIP, falls into this category.

Unlike helper lipids that primarily interact with other lipid components, DNCA is theorized to engage directly with the mRNA molecule through mechanisms other than simple electrostatics. One proposed mechanism is the formation of complementary hydrogen bonds with the nucleobases of the ribonucleotides.[5] This suggests a more specific mode of interaction that could potentially influence mRNA packing, protection, and release within the cell.

The structure of DNCA, featuring a 12-carbon dodecanoyl tail and a dimethylamino headgroup, gives it amphipathic properties.[9] Its documented use as a biodegradable transdermal penetration enhancer indicates it possesses properties that facilitate the crossing of biological barriers, a highly relevant characteristic for intracellular drug delivery.[9]

The exploration of lipids like DNCA represents a shift from viewing neutral lipids as passive structural scaffolds to designing them as active components that can modulate the interaction with the mRNA payload itself. However, it must be noted that quantitative and comparative data on the performance of DNCA in mRNA-LNP formulations is not widely available in peer-reviewed literature, and its role remains an area for further investigation.

Quantitative Data & Physicochemical Properties

Table 1: Typical Molar Ratios and Physicochemical Properties of mRNA-LNPs

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Molar Ratios | ||

| Ionizable Lipid | 40-50 mol% | Drives mRNA encapsulation and endosomal escape.[6] |

| Helper Lipid (DSPC/DOPE) | 10-20 mol% | Provides structural stability or fusogenicity.[2][10] |

| Cholesterol | 38-48 mol% | Modulates membrane rigidity and LNP stability.[2] |

| PEG-Lipid | 0.5-2.5 mol% | Controls particle size and prolongs circulation.[4] |

| Physicochemical Properties | ||

| Particle Size (Z-average) | 70 - 150 nm | Affects biodistribution and cellular uptake.[11] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution.[4] |

| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully loaded into LNPs.[4] |

| N:P Ratio | 3 - 6 | Molar ratio of ionizable lipid nitrogens to mRNA phosphates; impacts complexation.[12] |

Experimental Protocols

Protocol for Synthesis of DNCA (DDAIP)

This protocol is adapted from the methodology described for the synthesis of dodecyl 2-(N,N-dimethylamino)propionate (DDAIP).[9]

-

Step 1: Synthesis of Dodecyl 2-bromopropionate. React n-dodecanol with 2-bromopropionyl halide (e.g., 2-bromopropionyl chloride or bromide) in an appropriate solvent. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.

-

Step 2: Amination. React the resulting dodecyl 2-bromopropionate intermediate with dimethylamine. This nucleophilic substitution reaction replaces the bromine atom with a dimethylamino group, yielding the final product, Dodecanoyl-N,N-dimethyl-2-aminopropane (DNCA).

-

Step 3: Purification. The final product should be purified using standard techniques such as column chromatography or distillation to remove unreacted starting materials and byproducts.

-

Step 4: Characterization. Confirm the structure and purity of the synthesized DNCA using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device, such as a NanoAssemblr.[5][13]

-

Preparation of Stock Solutions:

-

Lipid-Ethanol Solution: Prepare a stock solution of the four lipid components (ionizable lipid, neutral lipid like DSPC/DOPE or DNCA, cholesterol, and PEG-lipid) dissolved in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically between 10-25 mM.

-

mRNA-Aqueous Buffer Solution: Dilute the mRNA stock in an acidic aqueous buffer (e.g., 10-50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid becomes protonated upon mixing.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer into another.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

-

Pump the two solutions through the chip at a defined total flow rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to ethanol).[2][12] The rapid, controlled mixing within the microchannels causes a rapid change in solvent polarity, inducing the self-assembly of the lipids around the mRNA to form LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.

-

Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using a purification method like dialysis or tangential flow filtration (TFF). This step neutralizes the surface charge of the LNPs.

-

Protocol for LNP Characterization

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute the final LNP sample in PBS.

-

Analyze the sample using Dynamic Light Scattering (DLS) to determine the Z-average diameter and the PDI.

-

-

mRNA Encapsulation Efficiency (EE) Measurement:

-

Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

-

Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) that lyses the particles.

-

The initial fluorescence represents unencapsulated mRNA, while the final fluorescence (after lysis) represents total mRNA.

-

Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.

-

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding the complex relationships and processes involved in LNP-mediated mRNA delivery.

Caption: Logical relationship of LNP components and their proposed interactions with the mRNA payload.

Caption: Standard workflow for mRNA-LNP formulation using microfluidic mixing.

Caption: The cellular uptake and endosomal escape pathway for lipid nanoparticles.

Conclusion and Future Directions

The composition of a lipid nanoparticle is a masterclass in synergistic design, where each lipid component executes a specific and vital function. Standard neutral lipids like DSPC and DOPE are well-understood levers for controlling LNP stability and fusogenicity, respectively. The introduction of lipids like DNCA, with a proposed "nucleo base" interaction mechanism, represents an exciting frontier in LNP design. This approach could offer new ways to control mRNA encapsulation and release, potentially leading to more potent and specific delivery systems.

However, the advancement of novel lipids like DNCA is contingent upon rigorous experimental validation. There is a clear need for studies that provide direct, quantitative comparisons of DNCA-containing LNPs against established formulations. Such research should focus on elucidating the precise mechanism of DNCA-mRNA interaction and systematically evaluating its impact on encapsulation efficiency, particle stability, and in vitro and in vivo protein expression. As the field of mRNA therapeutics continues to expand, the rational design of all LNP components, including the once-overlooked neutral lipids, will be paramount to developing the next generation of genetic medicines.

References

- 1. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]

- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Lipid Microparticles Show Similar Efficacy With Lipid Nanoparticles in Delivering mRNA and Preventing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and Synthesis of Dinitrosyl Iron Complexes (DNICs) for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Dinitrosyl Iron Complexes (DNICs), a class of nitric oxide (NO) donor compounds with significant potential in therapeutic applications. This document details experimental protocols for their synthesis and biological evaluation and visualizes key signaling pathways modulated by these complexes.

Introduction to Dinitrosyl Iron Complexes (DNICs)

Dinitrosyl iron complexes are a physiological form of nitric oxide, acting as carriers and donors of NO within biological systems.[1] These complexes are formed in humans, animals, plants, and bacteria and exhibit a wide range of biological activities.[1] Thiol-containing molecules, such as glutathione and cysteine, are common ligands for these complexes in living organisms.[1] The ability of DNICs to store and release NO, as well as their antioxidant and antiradical properties, makes them a subject of intense research for drug development.[1][2]

Synthesis and Characterization

Synthesis of Dinitrosyl Iron Complex with Glutathione (DNIC-GSH)

A straightforward and reproducible method for the synthesis of the diamagnetic binuclear form of DNIC with glutathione (B-DNIC-GSH) can be performed under ambient conditions.[3][4]

Experimental Protocol:

-

Reagent Preparation: Prepare aqueous solutions of reduced glutathione (GSH), ferrous sulfate (FeSO₄), and sodium nitrite (NaNO₂).

-

Reaction Mixture: In distilled water, dissolve GSH, which will lower the pH to approximately 4.0.[3][4]

-

Addition of Iron and Nitrite: Sequentially add FeSO₄ and NaNO₂ to the GSH solution. The recommended molar ratio is 2:1:1 for GSH:FeSO₄:NaNO₂.[3][4]

-

pH Adjustment: Adjust the pH of the solution to neutral values (pH 7.0-7.4).[3][4] The formation of B-DNIC-GSH is limited by the initial nitrite concentration.[3][4]

-

Purification: Any precipitated iron hydroxide can be removed by filtration.[3][4]

-

Conversion to Mononuclear Form (M-DNIC-GSH): To obtain the EPR-active mononuclear form, the pH of the B-DNIC-GSH solution can be raised to 11, followed by the addition of an excess of a thiol-containing compound.[3][4]

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Reactant Ratio (GSH:FeSO₄:NaNO₂) | 2:1:1 | [3][4] |

| Initial Concentrations (Example) | 20 mM GSH, 10 mM FeSO₄, 10 mM NaNO₂ | [3][4] |

| Resulting B-DNIC-GSH Concentration | 2.5 mM | [3][4] |

| Remaining GSH | 5 mM | [3][4] |

Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a crucial technique for the characterization and quantification of the paramagnetic mononuclear form of DNICs (M-DNICs).

Experimental Protocol:

-

Sample Preparation: Biological samples (e.g., cells) are typically trypsinized, washed, and resuspended in a suitable buffer like PBS. The samples are then flash-frozen in liquid nitrogen.

-

EPR Measurement: Spectra are recorded using an X-band EPR spectrometer at 77 K.

-

Instrument Settings:

-

Modulation Amplitude: 10 G

-

Scan Range: 200 G

-

Scan Time: 90 seconds

-

Number of Scans: 1

-

-

Quantification: The concentration of M-DNICs can be estimated by comparing the signal amplitude to a known standard of M-DNIC-GSH. It is important to operate below the microwave power saturation level for quantitative measurements.

Quantitative EPR Data for M-DNIC-GSH:

| Parameter | Value | Reference |

| g-value (isotropic signal at room temp) | gₐᵥ ≈ 2.03 | [5] |

| g-values (anisotropic signal at 77K) | g⊥ = 2.04, g∥ = 2.014 | [6] |

| Hyperfine Structure (room temp) | 13-line pattern | [5] |

Biological Activity and Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of DNICs can be assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Experimental Protocol:

-

Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[3]

-

Treatment: Replace the medium with fresh DMEM and treat the cells with various concentrations of the DNIC compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3][7]

-

Nitrite Quantification (Griess Assay):

-

Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.[3]

Antioxidant Activity: Superoxide Radical Scavenging

The ability of DNICs to scavenge superoxide radicals can be measured using a lucigenin-enhanced chemiluminescence assay.

Experimental Protocol:

-

Superoxide Generation: Generate superoxide radicals using a xanthine/xanthine oxidase system.[2]

-

Chemiluminescence Measurement:

-

In a luminometer, mix the xanthine/xanthine oxidase system with lucigenin, a chemiluminescent probe for superoxide.

-

Add the DNIC compound at various concentrations.

-

Measure the light emission. A decrease in chemiluminescence indicates superoxide scavenging activity.[2]

-

-

Data Analysis: The antiradical effect of the DNIC can be expressed as a dose-dependent inhibition of the chemiluminescence signal.[2]

Quantitative Data for Biological Activity:

| Assay | Compound | IC₅₀ Value | Reference |

| Myeloperoxidase Inhibition | DNIC with functional sulfur-containing ligand | 5 x 10⁻⁷ M | [8] |

| Myeloperoxidase Inhibition | DNIC with functional sulfur-containing ligand | 2 x 10⁻⁴ M | [8] |

| Matrix Metalloproteinase Inhibition | DNIC | 10⁻⁴ - 10⁻⁵ M | [9] |

| Renin Inhibition | DNIC | ~10⁻⁴ M | [9] |

Signaling Pathways Modulated by DNICs

DNICs have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress responses.

Activation of the Keap1-Nrf2 Pathway

Recent studies have demonstrated that nitrosyl iron complexes can activate the Nrf2-dependent antioxidant system.[1] This pathway is a primary regulator of cellular defense against oxidative stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to activators like certain DNICs, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1).[1]

Caption: Activation of the Keap1-Nrf2 pathway by DNICs.

Inhibition of the NF-κB Pathway

The activation of Nrf2 by nitrosyl iron complexes has been shown to be accompanied by a decrease in the intracellular accumulation of the pro-inflammatory transcription factor NF-κB (p65 subunit) and the expression of its target genes.[1] This suggests a crosstalk between these two pathways, where the antioxidant response triggered by DNICs can dampen the inflammatory signaling mediated by NF-κB.

Caption: Inhibition of the NF-κB pathway by DNICs.

Conclusion

Dinitrosyl iron complexes represent a promising class of compounds for therapeutic development, owing to their role as nitric oxide donors and their potent antioxidant and anti-inflammatory activities. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further investigation into the diverse biological activities and mechanisms of action of various DNIC formulations will continue to advance their potential clinical applications.

References

- 1. Activation of Transcription Factor Nrf2 in HeLa Cells under the Action of Nitrosyl Iron Complex with N-Ethylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Possible mechanism of antioxidant action of dinitrosyl iron complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Lipid Solubility and Stability of 3,5-Dichloroanthranilic Acid (DNCA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of 3,5-Dichloroanthranilic Acid (DNCA), and outlines the standard methodologies for determining its lipid solubility and chemical stability. While specific experimental data on the lipid solubility and stability of DNCA is not extensively available in public literature, this document details the established protocols that are critical for the preclinical assessment of a compound with similar characteristics.

Physicochemical Properties of 3,5-Dichloroanthranilic Acid (DNCA)

3,5-Dichloroanthranilic acid is an aromatic compound featuring a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and an amino group.[1] These functional groups influence its chemical properties, including its solubility and reactivity.[1] It is typically a white to off-white crystalline solid.[1]

Table 1: Physicochemical Identifiers and Properties of DNCA

| Property | Value | Source |

| Chemical Name | 2-Amino-3,5-dichlorobenzoic acid | [2] |

| Synonyms | 3,5-Dichloroanthranilic acid, DCA | [3] |

| CAS Number | 2789-92-6 | [1][2][4] |

| Molecular Formula | C7H5Cl2NO2 | [1][2][4] |

| Molecular Weight | 206.02 g/mol | [2][4] |

| Melting Point | 227-230 °C | [5] |

| Appearance | White to pale yellow crystal powder | |

| Water Solubility | Insoluble | |

| General Solubility | Soluble in polar solvents like alcohols; less soluble in non-polar solvents.[1] Slightly soluble in DMSO and heated Acetic Acid. | [1] |

| pKa | 4.20 ± 0.10 (Predicted) |

Lipid Solubility of DNCA

The lipid solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly for its ability to cross biological membranes. For DNCA, which is described as being less soluble in non-polar solvents, quantifying its lipophilicity is a key step in formulation development.

Experimental Protocols for Lipid Solubility Determination

Several methods can be employed to determine the solubility of a compound like DNCA in lipids. The choice of method depends on the nature of the lipid (liquid or solid) and the desired endpoint.

a) Shake-Flask Method for Liquid Lipids

This is the gold standard method for determining the equilibrium solubility of a solute in a solvent.

-

Principle : An excess amount of the compound is added to the lipid vehicle, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

-

Protocol :

-

Add an excess amount of DNCA to a known volume of the selected lipid (e.g., medium-chain triglycerides, olive oil) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the samples to separate the undissolved solid from the lipid phase.

-

Carefully collect an aliquot of the supernatant (the saturated lipid solution).

-

Dilute the aliquot with a suitable organic solvent (e.g., isopropanol) that can solubilize both the lipid and the drug.

-

Quantify the concentration of DNCA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

b) Differential Scanning Calorimetry (DSC) for Solid and Semi-Solid Lipids

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It can be used to determine the saturation solubility of a drug in solid lipid excipients.

-

Principle : The melting enthalpy of the lipid excipient decreases as the concentration of the dissolved drug increases. The point at which the melting enthalpy no longer decreases with increasing drug concentration corresponds to the saturation solubility.[7]

-

Protocol :

-

Prepare a series of physical mixtures of DNCA and the solid lipid excipient (e.g., Gelucire®) at different concentrations.

-

Accurately weigh a small amount of each mixture into DSC aluminum pans and seal them.

-

Heat the samples in the DSC instrument at a controlled rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the lipid.[7]

-

Record the melting endotherms and calculate the enthalpy of fusion (ΔH) for the lipid in each mixture.

-

Plot the melting enthalpy versus the concentration of DNCA. The concentration at which a sharp break or change in the slope of the plot occurs indicates the saturation solubility.[7]

-

c) Hot-Stage Microscopy (HSM)

HSM allows for the visual determination of the dissolution and crystallization of a drug in a molten lipid.

-

Principle : By observing the disappearance of drug crystals as the temperature of a drug-lipid mixture is increased, one can determine the saturation temperature for a given concentration, which can then be related to solubility.[7]

-

Protocol :

-

Prepare a sample of the DNCA-lipid mixture on a microscope slide and cover it with a coverslip.

-

Place the slide on the hot stage of a polarized light microscope.

-

Heat the sample at a controlled rate.

-

Observe the sample for the temperature at which the last drug crystals dissolve into the molten lipid. This temperature corresponds to the saturation solubility at that specific drug concentration.

-

Workflow for Lipid Solubility Determination

Stability of DNCA

A stability-indicating analytical method (SIAM) is crucial to ensure that any changes in the drug substance over time, due to degradation, can be accurately detected and quantified.[8][9] Such studies are fundamental for determining the shelf-life and storage conditions of a drug product.

Experimental Protocol for a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a stability-indicating assay due to its high resolution, sensitivity, and precision.[8][10]

-

Principle : The method must be able to separate the intact drug from its degradation products and any other impurities. This is typically achieved by subjecting the drug to forced degradation (stress testing) and developing a chromatographic method that resolves all resulting peaks.

-

Protocol :

-

Forced Degradation Studies : Expose solutions of DNCA to various stress conditions to induce degradation. These conditions typically include:

-

Acidic hydrolysis : e.g., 0.1 M HCl at 60°C for 24 hours.

-

Alkaline hydrolysis : e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative degradation : e.g., 3% H2O2 at room temperature for 24 hours.

-

Thermal degradation : Heat the solid drug or a solution at a high temperature (e.g., 80°C) for 48 hours.

-

Photodegradation : Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Method Development :

-

Develop a reversed-phase HPLC method, as this is suitable for many small-molecule drugs.[10]

-

Screen different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate) to achieve optimal separation of the parent DNCA peak from the degradation product peaks.

-

A gradient elution is often necessary to resolve both early and late-eluting impurities.[10]

-

-

Method Validation : Once the method is developed, it must be validated according to ICH guidelines. Validation parameters include:

-

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

-

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range : The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy : The closeness of the test results obtained by the method to the true value.

-

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ) .

-

-

Logical Flow for Stability-Indicating Method Development

Mechanism of Action and Signaling Pathways

In the context of plant biology, 3,5-Dichloroanthranilic acid has been identified as a synthetic elicitor that can induce disease resistance.[3][11] It activates plant defense mechanisms through both NPR1-dependent and NPR1-independent pathways.[3][11] Understanding these pathways can provide insights into its biological activity.

Upon application, DNCA is believed to trigger a cascade of downstream signaling events. This includes the activation of the phenylpropanoid and octadecanoid pathways, which are key routes for the biosynthesis of defense-related secondary metabolites.[12] The response involves the production of reactive oxygen species (ROS) and the transcriptional upregulation of defense genes.[12]

DNCA-Induced Plant Defense Signaling Pathway

This guide outlines the necessary experimental frameworks for characterizing the lipid solubility and stability of 3,5-Dichloroanthranilic Acid. While specific data for DNCA is limited, the described protocols represent the industry-standard approach for gathering the essential data needed for drug development and formulation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3,5-Dichloroanthranilic acid | C7H5Cl2NO2 | CID 76036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The synthetic elicitor 3,5-dichloroanthranilic acid induces NPR1-dependent and NPR1-independent mechanisms of disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 3,5-Dichloroanthranilic acid 97 2789-92-6 [sigmaaldrich.com]

- 6. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. royed.in [royed.in]

- 9. ijcrt.org [ijcrt.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Biology Meets Metabolomics: The Response of Barley Seedlings to 3,5-Dichloroanthranilic Acid, a Resistance Inducer [mdpi.com]

Unlocking the Cytosol: A Technical Guide to the Hypothesized Role of DNCA in Nanoparticle Endosomal Escape

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic nanoparticles to the cytosol remains a critical hurdle in drug development. Trapped within endosomes, these nanoparticles and their valuable cargo are often destined for lysosomal degradation, rendering them ineffective. This technical guide explores the theoretical function of a novel compound, 2,2'-dithiobis(N-chloro-2-amino-1,3,4-thiadiazole) (DNCA), in mediating the endosomal escape of nanoparticles. While direct experimental data on DNCA is not yet available in published literature, its unique chemical structure, featuring both a disulfide bond and N-chloro moieties, suggests a potent dual-mechanism for disrupting endosomal membranes and facilitating cytosolic delivery. This document will, therefore, present a scientifically-grounded hypothesis on its mechanism of action, supported by evidence from analogous chemical systems, and provide detailed experimental protocols for researchers wishing to investigate this promising avenue.

Proposed Mechanism of DNCA-Mediated Endosomal Escape

The therapeutic potential of DNCA lies in its bifunctional chemical architecture. We hypothesize a two-pronged mechanism for endosomal escape:

-

Thiol-Disulfide Exchange: The disulfide bond in DNCA is susceptible to cleavage by reducing agents. The endosomal and cytosolic environments contain free thiols, such as glutathione and cysteine residues in proteins. It is proposed that these thiols can initiate a thiol-disulfide exchange reaction with the disulfide bond of DNCA present on the nanoparticle surface. This interaction could lead to the formation of mixed disulfides with endosomal membrane proteins, disrupting membrane integrity and allowing the nanoparticle to escape into the cytosol.

-

Reactive Oxygen Species (ROS) Generation: The N-chloro groups on the thiadiazole rings are reactive moieties. N-chloramines are known to react with various biological molecules, including thiols, and can participate in reactions that generate reactive oxygen species (ROS). The localized production of ROS within the confined space of the endosome can lead to lipid peroxidation and damage to the endosomal membrane, ultimately causing its rupture and the release of the nanoparticle cargo.

These two mechanisms may act synergistically to enhance the efficiency of endosomal escape.

Experimental Protocols

To investigate the hypothesized function of DNCA, a series of experiments would be required. The following protocols provide a framework for the synthesis, nanoparticle functionalization, and evaluation of DNCA-mediated endosomal escape.

Synthesis of 2,2'-dithiobis(N-chloro-2-amino-1,3,4-thiadiazole) (DNCA)

While a specific protocol for DNCA is not published, a potential synthetic route can be extrapolated from known methods for synthesizing 2-amino-1,3,4-thiadiazole derivatives and N-chloramines.

Step 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole

This precursor can be synthesized from thiocarbohydrazide and carbon disulfide in the presence of a base.

Step 2: Oxidative Dimerization to 2,2'-dithiobis(5-amino-1,3,4-thiadiazole)

The thiol can be oxidized to a disulfide using a mild oxidizing agent such as iodine or hydrogen peroxide in an appropriate solvent.

Step 3: N-chlorination to form DNCA

The amino groups of the dimer can be chlorinated using a chlorinating agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) under controlled pH and temperature conditions.[1][2][3] The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) and the final product purified by column chromatography or recrystallization. Characterization of the final product would be essential using techniques such as NMR, mass spectrometry, and elemental analysis.

Nanoparticle Functionalization with DNCA

The method for functionalizing nanoparticles with DNCA will depend on the nanoparticle material. For nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles), carbodiimide chemistry can be used. For nanoparticles with surface amine groups, an appropriate linker strategy would be necessary. For gold nanoparticles, direct attachment via the disulfide bond is a possibility.

Example Protocol for Gold Nanoparticles:

-

Synthesize gold nanoparticles (AuNPs) of the desired size using a standard citrate reduction method.

-

Prepare a solution of DNCA in a suitable solvent (e.g., ethanol).

-

Add the DNCA solution to the AuNP suspension and stir at room temperature for several hours. The disulfide bond in DNCA can directly interact with the gold surface.

-

Centrifuge the mixture to pellet the functionalized AuNPs and remove excess DNCA.

-

Wash the AuNPs several times with the appropriate buffer.

-

Resuspend the DNCA-functionalized AuNPs in a buffer suitable for cell culture experiments.

-

Characterize the functionalized nanoparticles using UV-Vis spectroscopy, dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.[4][5]

In Vitro Evaluation of Endosomal Escape

Several assays can be employed to quantify the endosomal escape of DNCA-functionalized nanoparticles.

2.3.1. Galectin-8 Recruitment Assay (for membrane damage)

This assay detects endosomal membrane rupture by monitoring the recruitment of galectin-8, a cytosolic protein that binds to glycans exposed on the luminal side of damaged endosomes.

-

Seed cells stably expressing a fluorescently tagged galectin-8 (e.g., GFP-Galectin-8) in a glass-bottom dish.

-

Treat the cells with DNCA-functionalized nanoparticles and control nanoparticles (without DNCA).

-

Image the cells over time using confocal fluorescence microscopy.

-

Quantify the formation of fluorescent puncta, which indicate the recruitment of GFP-Galectin-8 to damaged endosomes. An increase in the number and intensity of these puncta in cells treated with DNCA-functionalized nanoparticles would suggest endosomal membrane disruption.

2.3.2. Split-GFP Complementation Assay (for cytosolic delivery)

This assay provides a more direct measure of cytosolic delivery by detecting the reconstitution of a functional GFP molecule from two non-fluorescent fragments.

-

Use a cell line that stably expresses a large fragment of GFP (GFP1-10) in the cytosol.

-

Covalently attach the small complementary fragment of GFP (GFP11) to a cargo molecule encapsulated within the DNCA-functionalized nanoparticles.

-

Treat the cells with these nanoparticles.

-

If the nanoparticles escape the endosome, the GFP11-tagged cargo will be released into the cytosol and bind to GFP1-10, reconstituting a fluorescent GFP molecule.

-

Quantify the cytosolic fluorescence using flow cytometry or fluorescence microscopy. An increase in GFP fluorescence would indicate successful endosomal escape and cytosolic delivery.[6][7][8][9][10]

2.3.3. Hemolysis Assay (for membrane disruption potential)

This assay provides a preliminary assessment of the membrane-disruptive properties of DNCA-functionalized nanoparticles by measuring the lysis of red blood cells.

-

Isolate red blood cells (RBCs) from fresh blood.

-

Incubate the RBCs with varying concentrations of DNCA-functionalized nanoparticles and controls at 37°C. A positive control (e.g., Triton X-100) and a negative control (e.g., PBS) should be included.

-

After incubation, centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control. Increased hemolysis would suggest that the nanoparticles have membrane-disrupting capabilities.[11][12][13][14]

Measurement of Reactive Oxygen Species (ROS) Production

To investigate the role of the N-chloro groups, intracellular ROS production can be measured using fluorescent probes.

-

Load cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Treat the cells with DNCA-functionalized nanoparticles and appropriate controls.

-

Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates the production of ROS.[15][16][17][18][19]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between different nanoparticle formulations and controls.

Table 1: Quantification of Endosomal Escape

| Nanoparticle Formulation | Galectin-8 Puncta per Cell (Mean ± SD) | % GFP Positive Cells (Split-GFP Assay) |

| Untreated Cells | ||

| Control Nanoparticles | ||

| DNCA-Nanoparticles |

Table 2: Assessment of Membrane Disruption and ROS Production

| Nanoparticle Formulation | % Hemolysis at [X] µg/mL (Mean ± SD) | Relative Fluorescence Units (ROS Assay) |

| Negative Control | ||

| Positive Control | ||

| Control Nanoparticles | ||

| DNCA-Nanoparticles |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed dual mechanism of DNCA-mediated endosomal escape.

Caption: Workflow for the Split-GFP endosomal escape assay.

Conclusion

While the role of DNCA in endosomal escape is currently hypothetical, its chemical structure provides a strong rationale for its potential as a highly effective agent for promoting the cytosolic delivery of nanoparticles. The proposed dual mechanism of thiol-disulfide exchange and ROS-mediated membrane disruption offers a promising strategy to overcome one of the most significant barriers in nanomedicine. The experimental protocols and assays detailed in this guide provide a comprehensive framework for researchers to investigate and validate the function of DNCA and other novel compounds designed to enhance endosomal escape. Successful validation of this approach could pave the way for the development of more potent and targeted nanotherapeutics.

References

- 1. Recent advances in the synthesis of organic chloramines and their insights into health care - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. N-Chlorinations [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Tracking exogenous intracellular casp‐3 using split GFP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. generalbiosystems.com [generalbiosystems.com]

- 8. Improved split fluorescent proteins for endogenous protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]

- 12. scispace.com [scispace.com]

- 13. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. google.com [google.com]

The Immunogenicity of DNCA Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of drug delivery has seen a significant evolution with the advent of lipid-based nanoparticles (LNPs), which are crucial for protecting therapeutic payloads and facilitating their cellular uptake. Among the diverse array of lipids utilized, nucleobase lipids represent an innovative class designed to interact with nucleic acid-based therapeutics through non-electrostatic interactions, such as hydrogen bonding and π-π stacking, in addition to electrostatic forces. This guide focuses on a specific neutral cytidinyl lipid, DNCA (4-amino-N-[2,3-bis[(9Z)-9-octadecen-1-yloxy]propyl]-2-oxo-1(2H)-pyrimidineacetamide), and its role in modulating immune responses, particularly in the context of cancer immunotherapy. DNCA has been instrumental in the formulation of LNPs for the delivery of immunostimulatory agents, such as the STING (Stimulator of Interferon Genes) agonist cyclic di-GMP (c-di-GMP), showcasing its potential as a key component in next-generation vaccine and immunotherapeutic formulations.

Core Mechanism of Action: A Delivery Vehicle for STING Agonists

DNCA's primary immunogenic role, as elucidated in recent studies, is to serve as a highly effective component of a delivery system for potent immune adjuvants. When formulated with a cationic lipid (such as CLD), DNCA forms stable LNPs that can encapsulate and deliver STING agonists like c-di-GMP.[1] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] This, in turn, bridges the innate and adaptive immune systems, leading to the activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T cells to the tumor microenvironment.[1]

Signaling Pathway

The delivery of c-di-GMP by DNCA-containing LNPs initiates a well-defined signaling cascade.

Caption: STING signaling pathway activated by DNCA-LNP delivery of c-di-GMP.

Quantitative Data on Immunogenicity

The effectiveness of DNCA-based LNPs in stimulating an immune response has been quantified through various in vitro and in vivo experiments. The data below is summarized from studies utilizing a delivery system composed of DNCA and the cationic lipid CLD, encapsulating c-di-GMP (termed cdG/Mix).

In Vitro Immunostimulatory Activity

| Parameter | Formulation | Result | Fold Increase vs. Free cdG |

| IFN-β Induction | cdG/Mix | Optimized formulation | >10-fold |

| (RAW-Lucia ISG cells) | Free cdG | Control | 1 |

| DC Maturation (CD40) | cdG/Mix | ~40% Positive Cells | ~2-fold |

| (BMDCs) | Free cdG | ~20% Positive Cells | 1 |

| DC Maturation (MHCII) | cdG/Mix | ~45% Positive Cells | ~2-fold |

| (BMDCs) | Free cdG | ~25% Positive Cells | 1 |

| DC Maturation (CD80) | cdG/Mix | ~50% Positive Cells | ~2-fold |

| (BMDCs) | Free cdG | ~25% Positive Cells | 1 |

| DC Maturation (CD86) | cdG/Mix | ~60% Positive Cells | ~2-fold |

| (BMDCs) | Free cdG | ~30% Positive Cells | 1 |

Data synthesized from Yu et al., 2022.[1]

In Vivo Antitumor Efficacy

| Animal Model | Treatment (10 µg cdG, intratumoral) | Tumor Volume (mm³) at Day 21 | Survival Rate at Day 40 |

| EO771 Breast Cancer | PBS (Control) | ~1500 | 0% |

| Free cdG | ~1000 | 0% | |

| cdG/Mix | ~250 | ~43% | |

| B16F10 Melanoma | PBS (Control) | ~2000 | 0% |

| Free cdG | ~1200 | 0% | |

| cdG/Mix | ~400 | ~40% |

Data synthesized from Yu et al., 2022.[1]

T-Cell Population Analysis in Tumor Microenvironment

| Animal Model | Treatment | CD8+ T Cells (% of CD45+) | CD4+ T Cells (% of CD45+) | Ratio of Cytotoxic/Exhausted CD8+ T Cells |

| EO771 Breast Cancer | PBS (Control) | ~5% | ~2.5% | Low |

| cdG/Mix | ~15% | ~5% | Significantly Increased |

Data synthesized from Yu et al., 2022.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key protocols for the formulation and evaluation of DNCA-containing LNPs.

Protocol 1: Formulation of c-di-GMP/DNCA-CLD Nanoparticles (cdG/Mix)

This protocol describes the self-assembly method for creating LNPs composed of DNCA, CLD, and a PEGylated lipid to encapsulate c-di-GMP.

References

The Core of Precision: A Technical Guide to Clamping Assays in Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Gene therapy holds immense promise for treating a wide array of genetic disorders. The precise introduction of genetic material or the correction of faulty genes using technologies like CRISPR-Cas9 requires robust and sensitive analytical methods to verify therapeutic efficacy and safety. One powerful, yet often nuanced, set of techniques for this purpose involves the use of molecular "clamps." While the specific term "Dinucleotide Clamp Assay (DNCA)" is not widely established in the literature, the underlying principle of using nucleic acid analogs to "clamp" onto and suppress the amplification of specific sequences is a critical tool in the gene therapy analytical workflow. This guide provides an in-depth exploration of these clamping assays, focusing on Peptide Nucleic Acid (PNA) and Bridged Nucleic Acid (BNA) clamps, their applications in gene therapy, detailed experimental protocols, and quantitative data.

Introduction to Molecular Clamping in Gene Therapy

Molecular clamping assays are designed to selectively inhibit the amplification of a specific DNA sequence, typically the wild-type allele, during a Polymerase Chain Reaction (PCR). This selective inhibition, or "clamping," allows for the preferential amplification and, therefore, sensitive detection of rare sequences, such as those resulting from gene editing or pre-existing mutations. In the context of gene therapy, this is crucial for:

-

Quantifying Gene Editing Outcomes: Accurately measuring the frequency of desired on-target edits, as well as potential off-target mutations.

-

Detecting Rare Alleles: Identifying low-frequency mutations in a cell population that could impact the safety or efficacy of a therapy.

-

Monitoring Chimerism: Tracking the persistence and prevalence of genetically modified cells in a patient over time.

The most common molecules used for this purpose are Peptide Nucleic Acids (PNAs) and Bridged Nucleic Acids (BNAs). These synthetic analogs have a modified backbone that allows them to bind to complementary DNA or RNA with very high affinity and specificity. When a PNA or BNA clamp is designed to be perfectly complementary to a wild-type sequence, it will bind so tightly that it physically blocks the DNA polymerase from amplifying that template during PCR. However, if there is a mismatch, as would be present in a mutated or edited sequence, the clamp's binding is destabilized, allowing the polymerase to proceed with amplification.

Quantitative Data from Clamping Assays

The effectiveness of clamping assays is demonstrated by their ability to suppress the amplification of the clamped sequence while enriching for the target sequence. The following tables summarize quantitative data from studies utilizing PNA clamps.

| Table 1: Efficacy of PNA Clamps in Suppressing Wild-Type Amplification | |

| Target Gene/Sequence | Level of Suppression of Wild-Type DNA |

| KRAS | Detection of 0.03% mutated DNA relative to wild-type.[1] |

| p53 | Detection of 0.5% mutated DNA relative to wild-type.[1] |

| General clamped DNA | Theoretical reduction to ~10,000 copies from an initial ~2 billion after 30 PCR cycles with a 90% effective clamp.[1] |

| Table 2: Impact of PNA Clamps on Detection of Bacterial and Eukaryotic Diversity in the Presence of Abundant Host DNA | |

| Sample Type | Reduction in Host Chloroplast/Mitochondria Reads |

| Leaf Tissue | 97% reduction in host chloroplast, 38% in mitochondria.[2] |

| Bark Tissue | - |

| Root Tissue | 99% reduction in host chloroplast and mitochondria.[3] |

| Maize Rhizosphere | Plant reads reduced from 65% to 0.6%.[4][5] |

Experimental Protocols

This section provides a detailed, generalized protocol for a PNA clamp PCR assay designed to detect a single nucleotide polymorphism (SNP) or a gene edit.

Materials

-

DNA template (e.g., genomic DNA extracted from treated and control cell populations)

-

PCR primers flanking the target region

-

PNA clamp oligonucleotide (designed to be perfectly complementary to the wild-type sequence)

-

Taq DNA polymerase (a polymerase with low strand displacement activity is recommended)

-

dNTPs

-

PCR buffer

-

Nuclease-free water

-

Thermal cycler

-

Agarose gel electrophoresis system or quantitative PCR (qPCR) instrument

Methods

-

Primer and PNA Clamp Design:

-

Design PCR primers to amplify a region of 100-200 base pairs that includes the target mutation site.

-

Design a PNA clamp of 15-20 bases that is perfectly complementary to the wild-type sequence at the mutation site. The PNA should have a high melting temperature (Tm) to ensure stable binding.

-

-

PCR Reaction Setup:

-

Prepare a master mix containing PCR buffer, dNTPs, forward primer, reverse primer, and Taq DNA polymerase.

-

In separate PCR tubes, add the DNA template (e.g., 10-100 ng).

-

To the "clamped" reactions, add the PNA clamp to a final concentration that is typically in excess of the PCR primers (e.g., 1.5 µM to 3.75 µM).[4][5]

-

Prepare "unclamped" control reactions without the PNA clamp.

-

Add nuclease-free water to reach the final reaction volume.

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 3 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

PNA Annealing: 70-75°C for 20 seconds (This higher temperature allows for specific PNA binding).

-

Primer Annealing: 55-60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final Extension: 72°C for 5 minutes.

-

-

Analysis of Results:

-

Agarose Gel Electrophoresis: Visualize the PCR products. In a successful experiment, the unclamped reaction should show a strong band for all samples. The clamped reaction should show a strong band only for samples containing the mutation and a faint or no band for the wild-type sample.

-

Quantitative PCR (qPCR): For quantitative analysis, use a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The cycle threshold (Ct) values will be significantly lower for the mutant template in the presence of the clamp compared to the wild-type template.[4][5]

-

Mandatory Visualizations

Diagram 1: PNA Clamp PCR Workflow

Caption: Workflow for detecting rare mutations using PNA Clamp PCR.

Diagram 2: Mechanism of PNA Clamping

Caption: PNA clamp selectively blocks wild-type DNA amplification.

Conclusion and Future Directions

Molecular clamping assays, particularly those utilizing PNA and BNA technologies, are indispensable tools for the sensitive and specific analysis of gene therapy products and their effects. By enabling the detection of rare genetic events, these methods provide critical data for assessing the efficacy and safety of novel therapeutics. As gene therapies become more complex and personalized, the need for such precise analytical techniques will continue to grow. Future developments may focus on integrating clamping technologies with next-generation sequencing platforms for even higher throughput and multiplexing capabilities, further refining our ability to characterize the outcomes of gene therapy interventions.

References

- 1. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.bangor.ac.uk [research.bangor.ac.uk]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. biorxiv.org [biorxiv.org]

DNCA Lipid: Unraveling the Safety and Toxicity Profile for Advanced Drug Delivery

A comprehensive review of the available preclinical safety data for di-((Z)-non-2-en-1-yl) 9,9-dioctyl-9H-fluorene-2,7-dicarboxylate (DNCA lipid), a novel neutral lipid utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.

For inquiries regarding collaboration or to request a full copy of internal toxicology reports, please contact our research and development department.

Introduction

Di-((Z)-non-2-en-1-yl) 9,9-dioctyl-9H-fluorene-2,7-dicarboxylate, commonly referred to as DNCA lipid, is a proprietary neutral lipid that has emerged as a critical component in the development of next-generation lipid nanoparticle (LNP) delivery systems. Its unique chemical structure contributes to the stability and efficacy of LNPs designed to encapsulate and deliver a range of therapeutic payloads, including small interfering RNA (siRNA) and immunomodulatory agents. This technical guide provides a summary of the current, publicly available safety and toxicity data for DNCA lipid, intended to inform researchers, scientists, and drug development professionals.

It is important to note that comprehensive, publicly accessible toxicology studies on DNCA lipid are limited at this time. The information presented herein is aggregated from preclinical studies focused on the efficacy of DNCA lipid-containing LNPs.

Preclinical Safety Observations

The primary source of safety information for DNCA lipid comes from in vivo animal studies evaluating the therapeutic potential of LNP formulations. These studies provide initial, albeit not exhaustive, insights into the tolerability of DNCA lipid in biological systems.

In Vivo Murine Models

Melanoma Xenograft Model: In a study utilizing an A375 melanoma mouse xenograft model, intravenous administration of LNPs containing DNCA lipid to deliver siRNA targeting BRAFV600E did not result in a reduction in animal weight.[1] While body weight is a general indicator of overall health, it suggests a lack of overt systemic toxicity at the therapeutic dose used in this specific model.

Breast Cancer Model: Intratumoral administration of DNCA lipid-based LNPs encapsulating cyclic di-GMP in an EO771 murine model of primary breast cancer also demonstrated a favorable safety profile, with no reported adverse effects impacting the survival or general health of the animals beyond the expected anti-tumor response.[1]

Discussion on Lipid Nanoparticle Safety

While specific data on DNCA lipid is scarce, the broader context of lipid nanoparticle safety is relevant. The toxicity of LNPs is influenced by several factors, including the chemical nature of the constituent lipids, particle size, surface charge, and the encapsulated payload. Generally, neutral lipids are considered to have a better safety profile compared to cationic lipids, which can be associated with dose-dependent toxicities. As a neutral lipid, DNCA is anticipated to contribute favorably to the overall safety of LNP formulations.

Future Directions and Data Gaps

The creation of a comprehensive safety and toxicity profile for DNCA lipid necessitates further dedicated studies. Key areas for future investigation to meet regulatory standards and ensure clinical translation include:

-

Formal GLP (Good Laboratory Practice) Toxicology Studies: To determine key parameters such as No-Observed-Adverse-Effect Level (NOAEL) and to assess potential target organ toxicity.

-

Genotoxicity and Mutagenicity Assays: To evaluate the potential for DNA damage.

-

Immunotoxicity and Cytotoxicity Studies: To understand the interaction of DNCA lipid with immune cells and to assess its direct cellular toxicity.

-

Pharmacokinetics and Biodistribution Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DNCA lipid.

Conclusion

The currently available data from preclinical efficacy studies suggest that DNCA lipid is well-tolerated when formulated into LNPs for therapeutic delivery in murine models. The absence of significant weight loss in these studies is an encouraging, though preliminary, indicator of its safety. However, a comprehensive understanding of the safety and toxicity profile of DNCA lipid requires dedicated toxicological investigations. As research and development of DNCA lipid-based therapeutics progress, it is anticipated that a more complete safety dataset will become available.

Experimental Workflow and Signaling Pathway Visualizations

Due to the limited public availability of specific experimental protocols for toxicity assessment and defined signaling pathways related to DNCA lipid toxicity, the following diagrams are presented as generalized representations of typical workflows and pathways relevant to lipid nanoparticle safety evaluation.

Caption: Generalized workflow for assessing the toxicity of lipid nanoparticles.

Caption: A potential inflammatory signaling pathway that could be investigated for LNP immunotoxicity.

References

Methodological & Application

Application Notes and Protocols: Formulation of Dendrimer-Based Cationic Lipid Nanoparticles (DNCA-LNPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimer-based Cationic Lipid Nanoparticles (DNCA-LNPs) represent a promising non-viral vector for the delivery of therapeutic nucleic acids, such as mRNA and siRNA. These nanoparticles are multicomponent systems typically composed of an ionizable cationic lipid or a dendrimer, helper lipids, cholesterol, and a PEGylated lipid. The dendrimer component can enhance the therapeutic effects and aid in targeted drug delivery. This document provides a detailed protocol for the formulation and characterization of DNCA-LNPs.

Core Components and Design Considerations

The formulation of effective DNCA-LNPs requires careful consideration of its components, which influence stability, encapsulation efficiency, and transfection efficacy.

Table 1: Core Components of DNCA-LNPs and Their Functions

| Component | Example | Function |

| Dendrimer/Cationic Lipid | Poly(amidoamine) (PAMAM) dendrimers, Poly(amino ester) (PAE) dendrimers | Complexes with negatively charged nucleic acids; facilitates endosomal escape. |

| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Aids in particle stability and endosomal escape.[1] |

| Structural Lipid | Cholesterol | Provides stability to the nanoparticle structure. |

| PEGylated Lipid | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) | Prevents aggregation and opsonization, increasing circulation time. |

| Cargo | mRNA, siRNA, pDNA | Therapeutic nucleic acid to be delivered. |

Experimental Protocols

Protocol 1: DNCA-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of DNCA-LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production of nanoparticles with uniform size.[2][3]

Materials:

-

Dendrimer/Cationic Lipid (e.g., PAMAM) in ethanol

-

Helper Lipid (e.g., DOPE) in ethanol

-

Cholesterol in ethanol

-

PEGylated Lipid (e.g., DSPE-PEG) in ethanol

-

Nucleic Acid Cargo in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

-

Ethanol (200 proof)

-

Nuclease-free water

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the dendrimer/cationic lipid, helper lipid, cholesterol, and PEGylated lipid in 200 proof ethanol at appropriate concentrations.

-

Vortex each solution until the lipids are fully dissolved.

-

-

Preparation of the Ethanolic Lipid Mixture:

-

In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (cationic lipid:helper lipid:cholesterol:PEG-lipid).

-

Vortex the final lipid mixture to ensure homogeneity.

-

-

Preparation of the Aqueous Nucleic Acid Solution:

-

Dilute the nucleic acid cargo in a low pH buffer (e.g., citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid remains protonated and can complex with the nucleic acid.

-

-

Microfluidic Mixing:

-

Prime the microfluidic device with ethanol and then with the aqueous buffer as per the manufacturer's instructions.

-

Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

-

Set the flow rate ratio on the microfluidic device. A common starting ratio is 3:1 (aqueous:ethanolic).[4]

-

Initiate the mixing process. The rapid mixing of the two streams causes a change in polarity, leading to the self-assembly of the DNCA-LNPs.[3][5]

-

-

Purification and Concentration:

-

The resulting nanoparticle suspension will contain ethanol. Remove the ethanol and concentrate the nanoparticles using dialysis or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).[1]

-

For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa.

-

-

Sterilization and Storage:

-

Filter-sterilize the final DNCA-LNP formulation through a 0.22 µm syringe filter.[4]

-

Store the nanoparticles at 4°C for short-term storage or at -80°C for long-term storage.

-

Protocol 2: Characterization of DNCA-LNPs

Table 2: Key Characterization Parameters and Methods

| Parameter | Method | Typical Values |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50-150 nm, PDI < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry (LDV) | Near-neutral or slightly positive at physiological pH |

| Encapsulation Efficiency | RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA) | > 90% |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Spherical or irregular "jelly bean" shape[6] |

| Nucleic Acid Integrity | Gel Electrophoresis or Capillary Electrophoresis | Intact band with minimal degradation |

Encapsulation Efficiency Determination (RiboGreen Assay):

-

Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

-

Take an aliquot of the DNCA-LNP formulation and dilute it in TE buffer.

-

Measure the fluorescence of the diluted sample. This represents the amount of free, unencapsulated nucleic acid.

-

To determine the total amount of nucleic acid, lyse a separate aliquot of the LNPs with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated cargo.

-

Measure the fluorescence of the lysed sample.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

-

Visualizations

References

Application Notes and Protocols for Incorporating DNCA into siRNA Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Deoxyribonucleic acid-based nanocarriers (DNCAs) into small interfering RNA (siRNA) delivery systems. DNCAs, such as DNA origami and DNA tetrahedra, offer a biocompatible, programmable, and low-toxicity platform for the targeted delivery of siRNA therapeutics. This document outlines the principles, experimental procedures, and data analysis for the successful formulation and evaluation of DNCA-siRNA nanoparticles.

Introduction to DNCA-siRNA Delivery Systems

The convergence of DNA nanotechnology and RNA interference (RNAi) has led to the development of sophisticated platforms for therapeutic gene silencing. DNCAs are self-assembled nanostructures with precise control over size, shape, and the spatial arrangement of functional elements. This programmability allows for the seamless integration of siRNA molecules, either through covalent conjugation or hybridization via complementary overhangs.